molecular formula C19H13BrN2O3 B12913158 6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid CAS No. 924634-80-0

6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

Cat. No.: B12913158
CAS No.: 924634-80-0
M. Wt: 397.2 g/mol
InChI Key: DUAWFMBMQUYEPW-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is a sophisticated polyheterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates two privileged pharmacophores—an indole ring and a quinoline core—into a single, multi-functional scaffold. The indole moiety is a near-ubiquitous component in biologically active compounds and natural products, found in everything from the essential amino acid tryptophan to potent anti-cancer drugs like vinblastine . Indole derivatives are renowned for their diverse biological activities, including anti-cancer, anti-microbial, anti-viral, and anti-inflammatory properties . The quinoxaline heterocycle, a close analog of quinoline, is another template widely used in medicinal chemistry, with numerous analogs demonstrating distinct pharmacological profiles . The specific substitution pattern on this molecule enhances its research value; the bromo atom can facilitate further synthetic elaboration via cross-coupling reactions, the carboxylic acid group offers a handle for salt formation or amide coupling, and the hydroxyl group contributes to the compound's binding potential. This makes it a highly versatile building block for constructing compound libraries or for probing structure-activity relationships (SAR) in drug discovery programs. It is particularly relevant for researchers investigating novel therapies for cancer, infectious diseases, and other disorders. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

924634-80-0

Molecular Formula

C19H13BrN2O3

Molecular Weight

397.2 g/mol

IUPAC Name

6-bromo-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C19H13BrN2O3/c20-11-5-6-15-13(8-11)17(19(24)25)18(23)16(22-15)7-10-9-21-14-4-2-1-3-12(10)14/h1-6,8-9,21,23H,7H2,(H,24,25)

InChI Key

DUAWFMBMQUYEPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=NC4=C(C=C(C=C4)Br)C(=C3O)C(=O)O

Origin of Product

United States

Preparation Methods

Quinoline Core Synthesis

A common approach to quinoline-4-carboxylic acid derivatives involves condensation reactions starting from isatin or substituted anilines with ketones or aldehydes under basic or acidic conditions.

  • Example from Patent CN102924374B:
    • Isatin is reacted under highly basic aqueous conditions with acetone at 25–35 °C, followed by reflux for 5–15 hours to yield 2-toluquinoline-4-carboxylic acid (intermediate).
    • This intermediate is then reacted with phenyl aldehyde at 95–105 °C for 1–6 hours to form 2-vinyl-4-quinoline carboxylic acid derivatives.
    • Subsequent oxidation with potassium permanganate under mild conditions (35–45 °C) converts vinyl groups to carboxylic acids, yielding quinoline-2,4-dicarboxylic acid.
    • Decarboxylation and further processing yield quinoline-4-carboxylic acid derivatives.

This method is industrially applicable due to mild conditions, inexpensive raw materials, and stable processes.

Bromination at the 6-Position

  • Bromination is typically achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine in controlled conditions to selectively introduce bromine at the 6-position of the quinoline ring.
  • The position selectivity is influenced by directing effects of existing substituents (hydroxyl and carboxyl groups) and reaction conditions (solvent, temperature, and reagent equivalents).

Hydroxylation at the 3-Position

  • The 3-hydroxy group can be introduced via oxidation or hydrolysis of suitable precursors or by direct hydroxylation using reagents such as hydrogen peroxide or other mild oxidants under controlled pH and temperature to avoid over-oxidation.

Attachment of the (1H-indol-3-yl)methyl Group at the 2-Position

  • The indol-3-ylmethyl substituent is introduced through nucleophilic substitution or coupling reactions.
  • A common method involves the reaction of 2-chloroquinoline or 2-bromoquinoline derivatives with indol-3-ylmethanol or indol-3-ylmethyl halides under basic conditions to form the C–C bond at position 2.
  • Alternatively, reductive amination or Mannich-type reactions can be employed where the quinoline-2-carboxaldehyde intermediate reacts with indole derivatives in the presence of reducing agents.

Representative Synthetic Route Summary Table

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Condensation Isatin + acetone, highly basic, reflux 5-15 h 2-toluquinoline-4-carboxylic acid Base: NaOH, KOH, or similar
2 Aldol-type addition 2-toluquinoline-4-carboxylic acid + phenyl aldehyde, 95–105 °C, 1–6 h 2-vinyl-4-quinoline carboxylic acid Intermediate for further oxidation
3 Oxidation Potassium permanganate, NaOH, 35–45 °C, 2–8 h Quinoline-2,4-dicarboxylic acid Mild oxidation to carboxylic acid
4 Decarboxylation Heating with m-xylene reflux Quinoline-4-carboxylic acid derivative Yields Cinchonic acid analog
5 Bromination NBS or Br2, controlled conditions 6-Bromoquinoline derivative Regioselective bromination
6 Hydroxylation Mild oxidants (e.g., H2O2) 3-Hydroxyquinoline derivative Controlled to avoid over-oxidation
7 Coupling with indole moiety Indol-3-ylmethyl halide + base, reflux 6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid Final target compound

Research Findings and Optimization Notes

  • The synthetic route is optimized for industrial scalability by using inexpensive starting materials (isatin, acetone) and mild reaction conditions to minimize side reactions and degradation.
  • The bromination step requires careful control to avoid polybromination or substitution at undesired positions.
  • The coupling of the indole moiety is sensitive to reaction conditions; solvents such as DMF or DMSO and bases like potassium carbonate are preferred to achieve high yields.
  • Purification is typically achieved by recrystallization or chromatographic methods to ensure high purity for research applications.

Analytical Characterization (Typical)

Technique Purpose Expected Data for Target Compound
NMR (1H, 13C) Structural confirmation Signals corresponding to quinoline, indole, bromine-substituted aromatic protons, hydroxyl, and carboxylic acid groups
Mass Spectrometry Molecular weight confirmation Molecular ion peak at m/z ~397.2 (M+H)+
IR Spectroscopy Functional group identification Bands for –OH (~3400 cm⁻¹), –COOH (~1700 cm⁻¹), aromatic C=C
Elemental Analysis Purity and composition Consistent with C19H13BrN2O3
HPLC Purity assessment Single major peak with >95% purity

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indol-3-yl)methyl)-6-bromo-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the carboxylic acid group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of quinoline ketones

    Reduction: Formation of indole alcohols or de-brominated quinolines

    Substitution: Formation of various substituted quinolines

Scientific Research Applications

Therapeutic Applications

Research has indicated that 6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid exhibits potential therapeutic properties, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve modulation of cell signaling pathways related to proliferation and survival.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating potential use as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance.
  • Anti-inflammatory Effects : Evidence suggests that this compound can reduce inflammation in cellular models, which may position it as a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Some studies have pointed to neuroprotective properties, suggesting its potential application in neurodegenerative diseases such as Alzheimer's.

Several case studies have documented the applications of this compound:

  • Case Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF7 breast cancer cells. Results showed significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy Study : A study published in Pharmaceutical Biology assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations comparable to standard antibiotics, highlighting its potential as an alternative treatment option.
  • Neuroprotection Research : Research published in Neurochemistry International explored the neuroprotective effects on neuronal cell lines exposed to oxidative stress. The findings indicated that treatment with this compound reduced markers of oxidative damage significantly.

Mechanism of Action

The mechanism of action of 2-((1H-Indol-3-yl)methyl)-6-bromo-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole and quinoline moieties allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, it may inhibit the activity of kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Indole vs. Aryl Substituents: The indol-3-ylmethyl group in the target compound distinguishes it from analogs with phenyl or heteroaryl substituents (e.g., thiophene in , furan in ).
  • Hydroxyl Position: The hydroxyl group at position 3 contrasts with compounds like 6-bromo-4-hydroxyquinoline-3-carboxylic acid , where hydroxyl and carboxylic acid positions are reversed. This difference alters acidity (pKa) and solubility profiles.
  • Bromo and Carboxylic Acid : The bromo group at position 6 and carboxylic acid at position 4 are conserved in many analogs (e.g., ), suggesting their roles in electronic modulation and binding affinity.

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound’s estimated molecular weight (~417.25) is comparable to derivatives with bulky substituents (e.g., 460.99 for the trifluoromethyl-furan analog ). The indole moiety likely increases lipophilicity relative to hydroxylated analogs (e.g., 268.06 in ).
  • Polar Functional Groups: The hydroxyl and carboxylic acid groups enhance aqueous solubility, whereas non-polar substituents like isopropoxy or trifluoromethyl prioritize membrane permeability.

Research Findings and Implications

  • Biological Relevance : While biological data are sparse in the evidence, substituents like bromo (electron-withdrawing) and indole (π-stacking) are common in kinase inhibitors and antimicrobial agents.
  • Material Science Applications : The trifluoromethyl group in and thiophene in highlight tunability for optoelectronic materials.

Biological Activity

6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid (CAS No. 924634-80-0) is a complex organic compound that integrates both indole and quinoline structures, which are significant in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C19H13BrN2O3
Molecular Weight 397.22 g/mol
IUPAC Name 8-bromo-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid
InChI Key IMFBQTGPQZPLSK-UHFFFAOYSA-N

Biological Activities

The biological activities of this compound have been investigated across various studies, demonstrating potential in several areas:

1. Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study on related quinoline carboxylic acids showed that they inhibited cancer cell proliferation in various lines such as HeLa (cervical cancer) and HT29 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, potentially through modulation of signaling pathways associated with tumor growth and survival .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Quinoline derivatives are known for their ability to disrupt bacterial DNA synthesis and exhibit antifungal properties, making them candidates for further development as antimicrobial agents .

3. Anti-inflammatory Effects

In vitro studies have demonstrated the anti-inflammatory effects of quinoline derivatives, including this compound, by inhibiting pro-inflammatory cytokines in macrophage models. This suggests a potential therapeutic role in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to active sites or altering enzyme conformation. For example, it could inhibit dihydroorotate dehydrogenase, a target in cancer therapy .

Cellular Pathways

It is suggested that the compound modulates key cellular pathways involved in apoptosis and inflammation, potentially affecting NF-kB and MAPK signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives:

  • Cancer Cell Lines : A study tested various quinoline derivatives against human cervical cancer cells (HeLa) and found significant antiproliferative effects with certain compounds exhibiting IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
  • Inflammation Models : In experiments using RAW264.7 macrophages, compounds similar to this one showed reduced levels of inflammatory markers when treated with lipopolysaccharides (LPS), indicating their potential application in treating inflammatory conditions .

Q & A

Basic: What are the common synthetic routes for preparing 6-bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid?

Methodological Answer:
The synthesis of quinoline derivatives typically employs classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions, which involve cyclization of substituted anilines with carbonyl-containing intermediates. For brominated quinolines, bromination steps are integrated either pre- or post-cyclization. The indole moiety can be introduced via alkylation or coupling reactions at the quinoline’s 2-position. Transition metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald–Hartwig) may enhance regioselectivity for complex substitutions . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to mitigate side reactions like over-bromination or ester hydrolysis .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray Crystallography : Provides definitive proof of molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding at the 3-hydroxy group) .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., indole methyl group at C2, bromine at C6) and confirm carboxylic acid protonation state.
    • FT-IR : Confirms functional groups (e.g., O–H stretch at ~3200 cm1^{-1}, C=O at ~1700 cm1^{-1}).
    • HRMS : Validates molecular formula (e.g., C19_{19}H14_{14}BrN2_2O3_3) and isotopic patterns for bromine .
  • HPLC/Purity Analysis : Quantifies impurities from incomplete bromination or ester hydrolysis .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:
Discrepancies in NMR assignments (e.g., overlapping peaks for aromatic protons) require:

  • 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon connectivity, distinguishing signals from the quinoline core and indole substituents.
  • Computational Validation : Density Functional Theory (DFT) calculations predict chemical shifts and compare them to experimental data .
  • Cross-Referencing Crystallographic Data : X-ray structures (e.g., analogous compounds in ) provide benchmark bond lengths and angles to validate proposed conformations.

Advanced: How can reaction yields be optimized for the bromination step in the quinoline core?

Methodological Answer:
Bromination efficiency depends on:

  • Electrophilic Bromination Conditions : Use Lewis acids (e.g., FeBr3_3) to activate Br2_2 or NBS (N-bromosuccinimide) for regioselective substitution at C6.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile stability.
  • Temperature Control : Low temperatures (~0°C) reduce polybromination byproducts.
  • In Situ Monitoring : TLC or UV-vis spectroscopy tracks reaction progress to terminate at the monobrominated stage .

Advanced: How can researchers design experiments to evaluate this compound’s biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (inspired by quinolone derivatives in ).
    • Enzyme Inhibition : Test inhibition of DNA gyrase or topoisomerase IV, common targets for quinoline-based antibacterials .
  • Structure-Activity Relationship (SAR) : Modify the indole methyl group or carboxylic acid moiety to assess impact on potency and selectivity.
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins using crystallographic data .

Advanced: What strategies address low solubility in pharmacological assays?

Methodological Answer:

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility.
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, with enzymatic hydrolysis in vivo .
  • Co-Solvent Systems : Use DMSO-water or cyclodextrin-based solutions to maintain stability during in vitro testing .

Advanced: How can computational modeling predict intermolecular interactions for crystallization?

Methodological Answer:

  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., O–H···O hydrogen bonds) using crystallographic data .
  • Molecular Dynamics (MD) : Simulates packing arrangements in different solvent systems to identify optimal crystallization conditions.
  • Mercury CSD : Leverages Cambridge Structural Database (CSD) data to compare packing motifs with analogous quinoline derivatives .

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